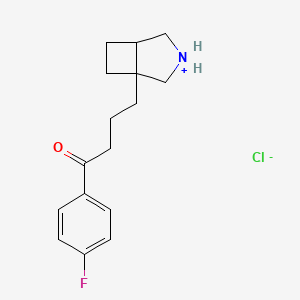
4-(3-Azabicyclo(3.2.0)heptyl)-p-fluorobutyrophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Azoniabicyclo[320]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride is a synthetic organic compound that features a unique bicyclic structure combined with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bicyclic structure.
Reduction: Reduction reactions can be used to modify the ketone group in the compound.
Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives of the bicyclic structure.
Reduction Products: Alcohols or other reduced forms of the ketone group.
Substitution Products: Functionalized derivatives with various substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Biochemical Studies: The compound can be used to study biochemical pathways and interactions due to its structural features.
Medicine
Drug Development:
Industry
Polymer Science: The compound can be used in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-phenylbutan-1-onechloride: Similar structure but without the fluorine atom.
4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-chlorophenyl)butan-1-onechloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(3-Azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-onechloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
15997-79-2 |
|---|---|
Molekularformel |
C16H21ClFNO |
Molekulargewicht |
297.79 g/mol |
IUPAC-Name |
4-(3-azoniabicyclo[3.2.0]heptan-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H20FNO.ClH/c17-14-5-3-12(4-6-14)15(19)2-1-8-16-9-7-13(16)10-18-11-16;/h3-6,13,18H,1-2,7-11H2;1H |
InChI-Schlüssel |
NTXDDWTVOSOTGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C[NH2+]C2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















